Tetravanadate(6-)

Description

Overview of Polyoxometalate (POM) Chemical Systems

Polyoxometalates are a vast and diverse class of inorganic compounds composed of metal-oxygen cluster anions. mdpi.com These clusters are formed by the condensation of three or more transition metal oxyanions, linked together by shared oxygen atoms to create a three-dimensional framework. nih.gov The metals are typically from Group 5 (V, Nb, Ta) or Group 6 (Mo, W) of the periodic table, existing in high oxidation states. nih.gov POMs can be broadly categorized into two main families: isopolymetalates, which contain only one type of metal and oxide, and heteropolymetalates, which incorporate one or more additional elements, often from the p-block, such as phosphorus or silicon. acs.org Their structures can range from simple, highly symmetric ions like the Lindqvist ion to giant, complex assemblies containing hundreds of metal atoms. researchgate.net This structural versatility gives rise to a wide array of chemical and physical properties, making POMs attractive for applications in catalysis, materials science, and medicine. uzh.ch

Distinctive Features and Significance of Vanadium Oxo-Clusters in Inorganic Chemistry

Vanadium-oxo clusters, or polyoxovanadates (POVs), represent a significant subclass of POMs, distinguished by the rich and accessible redox chemistry of vanadium, which commonly exists in +4 and +5 oxidation states within these frameworks. rsc.orgugr.es This redox activity is a key factor in their diverse applications, particularly in catalysis. ajol.info The speciation of vanadate (B1173111) in aqueous solution is highly dependent on pH and concentration, leading to a variety of cluster sizes and geometries. nih.govresearchgate.net For instance, at neutral pH, the monomeric dihydrogenvanadate (B1235885) ion (H₂VO₄⁻) is prevalent at low concentrations, while at higher concentrations, oligomeric species like the cyclic tetravanadate ([V₄O₁₂]⁴⁻) and the larger decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻) are formed. nih.govrsc.orgacs.org The ability of vanadate units to adopt different coordination geometries, primarily tetrahedral and square pyramidal, contributes to the vast structural diversity of POVs. mdpi.comuchile.cl The tetravanadate ion, in particular, often acts as a fundamental building block, participating in the construction of more complex, extended structures. nii.ac.jptandfonline.com

Historical Context and Evolution of Research on Tetravanadate(6-)

The study of polyoxometalates dates back to the 19th century, with the initial discovery of heteropolymolybdates by Berzelius. acs.org The exploration of polyoxovanadates followed, driven by the complex aqueous chemistry of vanadium. The tetravanadate ion, [V₄O₁₂]⁴⁻, was identified as a key species in the polymerization of vanadate in solution. Early research focused on understanding the conditions of its formation and its relationship to other vanadate oligomers. The development of advanced analytical techniques, particularly single-crystal X-ray diffraction and ⁵¹V NMR spectroscopy, has been pivotal in elucidating the precise structure and behavior of the tetravanadate ion and its compounds. nih.govmdpi.com Hydrothermal synthesis has emerged as a powerful method for creating novel crystalline materials based on the tetravanadate unit, often incorporating organic ligands or other metal complexes to generate hybrid materials with unique properties. tandfonline.comresearchgate.net More recent research has explored the role of the tetravanadate anion as a ligand itself, coordinating to other metal centers to form larger, functional assemblies. nii.ac.jp

Fundamental Research Paradigms in Tetravanadate(6-) Chemistry

Modern research into tetravanadate(6-) chemistry is guided by several key paradigms. A primary focus is on the rational design and synthesis of novel materials with specific structures and properties. This often involves the use of hydrothermal and solvothermal techniques to control the self-assembly of tetravanadate units with other molecular components. tandfonline.com A significant area of investigation is the creation of inorganic-organic hybrid materials, where the tetravanadate anion is combined with organic ligands or metal-organic fragments. uchile.cltandfonline.com

Characterization of these complex structures relies heavily on a suite of advanced analytical methods. Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional arrangement of atoms. mdpi.commdpi.comiucr.org Spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide valuable information about the vibrational modes of the V-O bonds within the tetravanadate core. researchgate.net Furthermore, ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the speciation of vanadates in solution and for characterizing the local environment of the vanadium atoms in the solid state. nih.govfrontiersin.org Computational methods, such as Density Functional Theory (DFT), are increasingly employed to complement experimental findings, providing insights into the electronic structure and bonding of tetravanadate-containing compounds. dntb.gov.ua

Interactive Data Tables

Below are interactive tables summarizing key structural data for the tetravanadate(6-) ion and a list of related chemical compounds mentioned in this article.

Table 1: Selected Crystallographic Data for the Tetravanadate(6-) Ion, [V₄O₁₂]⁴⁻

| Parameter | Value Range (Å or °) | Reference |

|---|---|---|

| V-O (terminal) Bond Length | 1.594 - 1.670 | uchile.clmdpi.com |

| V-O (bridging) Bond Length | 1.761 - 1.803 | uchile.cluchile.clusd.edu |

| O-V-O Bond Angle | 106.2 - 113.2 | mdpi.comusd.edursc.org |

| V-O-V Bond Angle | 124.77 - 154.6 | uchile.clrsc.org |

Properties

Molecular Formula |

O13V4-6 |

|---|---|

Molecular Weight |

411.76 g/mol |

IUPAC Name |

(dioxido(oxo)vanadio)oxy-[(dioxido(oxo)vanadio)oxy-oxido-oxovanadio]oxy-oxido-oxovanadium |

InChI |

InChI=1S/13O.4V/q;;;;;;;6*-1;;;; |

InChI Key |

JXIADNYSXBZKBU-UHFFFAOYSA-N |

Canonical SMILES |

[O-][V](=O)([O-])O[V](=O)([O-])O[V](=O)([O-])O[V](=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetravanadate 6 and Polyoxovanadate Congeners

Precursor Chemistry and Synthetic Pathways to Tetravanadate(6-)

The journey to synthesizing Tetravanadate(6-), most commonly encountered in its cyclic form [V₄O₁₂]⁴⁻, begins with the selection of an appropriate vanadium precursor. The most prevalent starting material is vanadium(V) oxide (V₂O₅), which can be dissolved in a basic solution to generate mononuclear vanadate (B1173111) species like [VO₄]³⁻ or its protonated forms. scispace.com Another common precursor is sodium metavanadate (NaVO₃), which readily dissolves in aqueous solutions to provide the necessary building blocks for subsequent condensation reactions. nih.gov The choice of precursor can influence the reaction kinetics and the distribution of polyoxovanadate species in solution.

The general synthetic pathway involves the acidification or basification of a solution containing these simple vanadate precursors. As the pH of the solution is adjusted, a series of condensation reactions are initiated, leading to the formation of larger, more complex polyanions. kanazawa-u.ac.jp The degree of polymerization and the resulting structure of the polyoxovanadate are highly sensitive to the specific pH range. udel.edu

For instance, starting with a basic solution of vanadate and carefully lowering the pH allows for the controlled oligomerization of the mononuclear species. This process can be visualized as a stepwise growth, where protonation of a terminal oxo group to form a hydroxyl (OH) group is a critical first step. This hydroxyl group can then initiate a nucleophilic attack on another vanadium center, leading to the formation of a bridged dinuclear species. Subsequent proton transfer and water elimination complete the formation of an oxo-bridge, extending the polyvanadate framework. kanazawa-u.ac.jp

The table below summarizes common precursors used in the synthesis of polyoxovanadates, including those that lead to the formation of the tetravanadate core.

| Precursor Compound | Formula | Typical Application in POV Synthesis |

| Vanadium(V) Oxide | V₂O₅ | Dissolved in basic solutions to form vanadate precursors for subsequent condensation. scispace.com |

| Sodium Metavanadate | NaVO₃ | A readily soluble source of vanadate ions for aqueous synthesis. nih.gov |

| Vanadyl Acetylacetonate (B107027) | [VO(acac)₂] | Used in non-aqueous or mixed-solvent systems, often leading to mixed-valence clusters. rsc.org |

| Vanadium Alkoxides | V(OR)ₓ | Employed in non-aqueous synthesis where hydrolysis is carefully controlled. nii.ac.jp |

Solution-Phase Synthesis Approaches for Tetravanadate(6-) Anions

The synthesis of Tetravanadate(6-) in the solution phase is a well-established method, primarily revolving around the careful manipulation of aqueous vanadate solutions.

Controlled condensation is the cornerstone of polyoxovanadate synthesis. kanazawa-u.ac.jp The formation of the cyclic tetravanadate anion, [V₄O₁₂]⁴⁻, is a result of the condensation of four tetrahedral [VO₄] units. mdpi.com This process involves a series of protonation and dehydration steps, where mononuclear vanadate species oligomerize. The precise control over the stoichiometry of acids or bases added to the vanadate solution is crucial to selectively favor the formation of the tetrameric species over other possible oligomers like divanadates, pentavanadates, or the larger decavanadate (B1236424) cluster. kanazawa-u.ac.jpnii.ac.jp The reaction can be driven towards the desired product by carefully adjusting the concentration of the reactants and the temperature. nii.ac.jp

The speciation of vanadate in aqueous solution is profoundly dependent on both pH and concentration. nih.govelectronicsandbooks.com The tetravanadate anion, specifically the cyclic [V₄O₁₂]⁴⁻, is the predominant species in the near-neutral to basic pH range (approximately pH 7-9). nih.govnih.govutwente.nl In more acidic conditions (pH below 6), the larger decavanadate cluster, [V₁₀O₂₈]⁶⁻, becomes the thermodynamically favored product. nih.govnih.gov Conversely, at very high pH (above 13), the equilibrium shifts towards the formation of simple monovanadate and divanadate species. utwente.nl

The concentration of the total vanadate in solution also plays a critical role. Higher concentrations tend to favor the formation of higher nuclearity clusters. nih.gov Therefore, to selectively synthesize tetravanadate, a careful balance of a moderately high vanadate concentration and a pH maintained in the 7-9 range is essential. nih.govnih.gov The interplay between these two factors is a key aspect of achieving high selectivity in the synthesis of the desired tetravanadate anion.

The following table illustrates the general relationship between pH and the predominant vanadate species in an aqueous solution.

| pH Range | Predominant Vanadate Species |

| < 2 | [VO₂]⁺ |

| 2 - 6 | [V₁₀O₂₈]⁶⁻ and its protonated forms |

| 6 - 9 | [V₄O₁₂]⁴⁻, [V₅O₁₅]⁵⁻ |

| 9 - 13 | [V₂O₇]⁴⁻, [HV₂O₇]³⁻ |

| > 13 | [HVO₄]²⁻, [VO₄]³⁻ |

This table provides a generalized overview; the exact speciation depends on concentration and ionic strength. nih.govnih.govutwente.nl

While hydrothermal methods are common in polyoxometalate chemistry, non-hydrothermal techniques for the synthesis of tetravanadate are also employed, particularly when aiming for specific crystalline products or derivatives. These methods are typically carried out at or near room temperature and often involve the slow evaporation of solvents or the diffusion of reactants. rsc.org

One such approach is the use of non-aqueous solvents, which can help to control the hydrolysis and condensation reactions more precisely than in purely aqueous systems. nii.ac.jp For example, the reaction of vanadyl acetylacetonate in a mixed methanolic-aqueous solution can lead to the formation of polyoxovanadate clusters. rsc.org In some cases, the presence of a base is not strictly necessary, and the use of distilled water with a neutral pH as a co-solvent can be sufficient to induce the formation and crystallization of tetravanadate-containing compounds. rsc.org The use of organic solvents and bulky counterions can also lead to the formation of neutral tetranuclear vanadium clusters, in contrast to the anionic clusters typically formed in hydrothermal synthesis. capes.gov.br

Rational Design and Synthesis of Tetravanadate(6-) Derivatives

The rational design of derivatives of Tetravanadate(6-) focuses on utilizing the pre-formed tetravanadate unit as a building block or a functional counterion to create more complex and functional materials.

The functionalization of polyoxovanadates, including tetravanadate, is a significant area of research aimed at creating hybrid organic-inorganic materials with tailored properties. nih.gov One common strategy is to use the tetravanadate anion, [V₄O₁₂]⁴⁻, as a macrocyclic inorganic ligand that can coordinate to metal cations. nii.ac.jpmdpi.com In these reactions, the tetravanadate ring encapsulates a metal ion, leading to the formation of heterometallic polyoxovanadates. For example, the reaction of the [V₄O₁₂]⁴⁻ anion with lanthanide(III) salts can yield complexes where the lanthanide ion is sandwiched between two cyclic tetravanadate units. nih.gov

The step-by-step modification of polyoxovanadate clusters is also a viable strategy for creating functionalized derivatives. researchgate.net This can involve the covalent attachment of organic moieties to the surface of the cluster, although this is more commonly reported for other polyoxovanadate frameworks like the hexavanadate. The principles of rational design, however, suggest that similar strategies could be adapted for tetravanadate, potentially through the use of functionalized precursors or post-synthesis modification. researchgate.netuni-kiel.de

Synthesis of Heterometallic Complexes Incorporating Tetravanadate(6-)

The cyclic tetravanadate anion, [V₄O₁₂]⁴⁻, serves as a versatile inorganic building block or ligand for constructing larger, more complex heterometallic polyoxovanadates (POVs). nii.ac.jptandfonline.com Its ability to coordinate with various transition metal cations allows for the synthesis of polynuclear clusters with diverse structural and magnetic properties. tandfonline.com The synthetic approaches often involve reacting a source of the tetravanadate anion with metal salts under controlled conditions, frequently in nonaqueous solvents or via hydrothermal methods. nii.ac.jpacs.org

One common strategy is the use of metavanadate species, which can coordinate to metal cations as inorganic macrocyclic ligands. nii.ac.jpresearchgate.net The [V₄O₁₂]⁴⁻ anion, composed of four corner-sharing {VO₄} tetrahedra, can act as a tetradentate bridging ligand. tandfonline.commdpi.com For example, it can link two [M(M′L)₂]²⁺ fragments (where M and M' are different metals and L is an organic ligand) to produce heterometallic hexanuclear complexes. tandfonline.com The resulting structures often feature a chair-like configuration for the [V₄O₁₂]⁴⁻ ring. tandfonline.commdpi.com

Hydrothermal synthesis is a powerful technique for creating bimetallic oxide networks. In one example, the reaction of CoCl₂·6H₂O or NiCl₂·6H₂O with NaVO₃ and 4,4'-dipyridylamine (dpa) yielded two-dimensional structures with the formula [M(Hdpa)₂V₄O₁₂] (M = Co, Ni). acs.org In these materials, chains of corner-sharing {VO₄} tetrahedra are linked by {MO₄N₂} octahedra. acs.org

Nonaqueous synthesis, typically in solvents like acetonitrile, is also crucial, as it can prevent the collapse of equilibrium that might occur in water and allows for precise control over stoichiometry and acid content. nii.ac.jpillinois.edu This method has been used to synthesize a dicopper-substituted polyoxovanadate, [Cu₂V₁₆O₄₄(NO₃)]⁵⁻, through the reaction of [Cu₂V₈O₂₄]⁴⁻ and {ⁿBu₄N}₄[V₄O₁₂] in the presence of a nitrate (B79036) salt and p-toluene sulfonic acid. mdpi.comsemanticscholar.org This demonstrates how tetravanadate units can be used to expand existing cluster frameworks. mdpi.com

Table 1: Examples of Heterometallic Complexes Synthesized from Tetravanadate(6-) Precursors

| Heterometal(s) | Vanadate Precursor | Other Key Reagents | Synthetic Method | Final Complex Formula | Reference |

|---|---|---|---|---|---|

| Co, Cu | [V₄O₁₂]⁴⁻ | Co(II) salt, Macrocyclic Copper Ligand (CuL) | Solvothermal | [Co₂(CuL)₄(V₄O₁₂)]·2H₂O | tandfonline.com |

| Mn, Cu | [V₄O₁₂]⁴⁻ | Mn(II) salt, Macrocyclic Copper Ligand (CuL) | Solvothermal | [Mn₂(CuL)₄(V₄O₁₂)]·2H₂O | tandfonline.com |

| Mn, Ni | [V₄O₁₂]⁴⁻ | Mn(II) salt, Macrocyclic Nickel Ligand (NiL) | Solvothermal | [Mn₂(NiL)₄(V₄O₁₂)]·2H₂O | tandfonline.com |

| Co | NaVO₃ (forms [V₄O₁₂]⁴⁻ in situ) | CoCl₂·6H₂O, 4,4'-dipyridylamine (dpa) | Hydrothermal | [Co(Hdpa)₂V₄O₁₂] | acs.org |

| Ni | NaVO₃ (forms [V₄O₁₂]⁴⁻ in situ) | NiCl₂·6H₂O, 4,4'-dipyridylamine (dpa) | Hydrothermal | [Ni(Hdpa)₂V₄O₁₂] | acs.org |

| Cu | {ⁿBu₄N}₄[V₄O₁₂] | {ⁿBu₄N}₄[Cu₂V₈O₂₄], {ⁿBu₄N}NO₃, p-toluene sulfonic acid | Nonaqueous (Acetonitrile) | {ⁿBu₄N}₅[Cu₂V₁₆O₄₄(NO₃)] | mdpi.comsemanticscholar.org |

| Zn | NH₄VO₃ (forms [V₄O₁₂]⁴⁻ in situ) | Zn(CH₃COO)₂, 1,10-phenathroline (phen) | Aqueous Solution | [Zn(phen)₃]₂·(V₄O₁₂]·phen·20H₂O | mdpi.com |

Preparation of Hybrid Inorganic-Organic Materials via Tetravanadate(6-) Scaffolds

The creation of inorganic-organic hybrid materials using polyoxovanadate scaffolds, including the [V₄O₁₂]⁴⁻ cluster, is a significant area of materials science. researchgate.net These hybrids combine the properties of the robust inorganic POV core with the functionality and processability of organic components. researchgate.net Synthetic strategies generally involve the self-assembly of inorganic and organic building blocks under specific conditions, often hydrothermally or in solution. acs.orgresearchgate.net

Hydrothermal synthesis is a prevalent method, where reactions between a vanadium source (like V₂O₅ or NaVO₃), a metal salt, and an organic ligand at elevated temperatures and pressures yield crystalline hybrid solids. acs.orgresearchgate.net For instance, the hydrothermal reaction of V₂O₅, Mn(OAc)₂, 1,3-diaminopropane (B46017) (pn), and oxalic acid resulted in a hybrid open-framework material, [H₂pn][Mn₂(C₂O₄)(V₄O₁₂)]. researchgate.net In this structure, cyclotetravanadate and oxalate (B1200264) ions link manganese centers to form an anionic framework, with the protonated organic diamine molecules residing in the cavities as countercations. researchgate.net

Another approach involves the direct linkage of POV clusters into polymeric frameworks. While challenging due to the high valence state of vanadium, schemes have been developed for preparing POV-based polymers through methods like free-radical polymerization. researchgate.net This allows for the covalent integration of the inorganic cluster into an organic polymer chain, offering a new route to advanced hybrid materials. researchgate.net The organic components in these hybrids can be simple amines, complex macrocycles, or polymerizable units, leading to materials with potential applications in catalysis, ion exchange, and magnetism. researchgate.netresearchgate.net The structure of the final material is heavily influenced by the nature of the organic template, pH, and reaction temperature. acs.org

Table 2: Examples of Hybrid Inorganic-Organic Materials from Vanadate Scaffolds

| Vanadate Scaffold | Organic Component(s) | Other Inorganic Components | Synthetic Method | Hybrid Material Formula | Reference |

|---|---|---|---|---|---|

| [V₄O₁₂]⁴⁻ | 1,3-diaminopropane (pn), Oxalic acid | Mn(OAc)₂ | Hydrothermal | [H₂pn][Mn₂(C₂O₄)(V₄O₁₂)] | researchgate.net |

| [V₄O₁₂]⁴⁻ | 1,4-diaminobutane (bn), Oxalic acid | Mn(OAc)₂ | Hydrothermal | [H₂bn][Mn₂(C₂O₄)(V₄O₁₂)] | researchgate.net |

| [V₄O₁₂]⁴⁻ | 4,4'-dipyridylamine (dpa) | CoCl₂ | Hydrothermal | [Co(Hdpa)₂V₄O₁₂] | acs.org |

| [V₁₀O₂₈]⁶⁻ | Nicotinamide | VOSO₄ | Ultrasonic Irradiation | (HNic)₆[V₁₀O₂₈]·H₂O | nanochemres.org |

| [V₁₀O₂₈]⁶⁻ | Morpholine | V₂O₅ | Aqueous Solution | [Morp]VO₃ | acs.org |

| Polyoxovanadate Cluster | Vinyl-functionalized ligands | - | Free Radical Polymerization | POV-Polymer Composite | researchgate.net |

Green Chemistry Approaches in Tetravanadate(6-) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of polyoxometalates, including tetravanadates, to develop more environmentally benign and sustainable processes. mdpi.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. jocpr.com

A primary green strategy is the use of water as a solvent, which avoids the environmental and health hazards associated with many organic solvents. capes.gov.brfrontiersin.org Many polyoxovanadates, including decavanadate and metavanadates like [V₄O₁₂]⁴⁻, can be synthesized from aqueous solutions of V(V) by controlling pH and temperature. capes.gov.br For example, heating aqueous decavanadate species can lead to their transformation into cyclic metavanadates. capes.gov.br

Solvent-free synthesis is another important green technique. Mechanical grinding of reactants under solvent-free conditions has been shown to be an efficient, economical, and environmentally friendly method for various organic reactions and holds promise for the synthesis of hybrid materials. jocpr.com This approach can lead to higher yields, simpler procedures, and high atom economy. jocpr.com

Energy-efficient methods such as microwave (MW) and ultrasonic irradiation are also being explored. A pH-controlled, MW-assisted technique has been used for the rapid, low-temperature synthesis of bismuth vanadate (BiVO₄) nanoparticles, offering an up-scalable and environmentally benign alternative to conventional heating. mdpi.com Similarly, ultrasonic irradiation has been employed to prepare nanoscale organic-inorganic hybrid compounds based on polyoxovanadates, demonstrating that this method can influence the size and crystallinity of the resulting nanoparticles. nanochemres.org Furthermore, developing catalyst-free reaction pathways or using environmentally benign catalysts represents another key direction in greening POV synthesis. rsc.orgrsc.org

Table 3: Green Chemistry Strategies in Polyoxovanadate Synthesis

| Green Approach | Description | Relevance/Example in POV Synthesis | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent to replace hazardous organic solvents. | Polyoxovanadates like decavanadate and [V₄O₁₂]⁴⁻ can be formed in aqueous solutions by controlling pH and temperature. | capes.gov.br |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using mechanical grinding. This reduces waste and simplifies purification. | An emerging, environmentally benign route for synthesizing new molecules and hybrids with high atom efficiency. | jocpr.com |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, which is often faster and more energy-efficient than conventional heating. | A pH-controlled, microwave-assisted technique was used for the low-temperature synthesis of BiVO₄ nanoparticles. | mdpi.com |

| Ultrasonic Irradiation | Using high-frequency sound waves to induce cavitation and accelerate reactions. | Applied to the synthesis of nanoscale organic-inorganic hybrid polyoxovanadates. | nanochemres.org |

| Catalyst-Free Reactions | Designing synthetic routes that proceed efficiently without the need for a catalyst, avoiding potential toxicity and separation issues. | Development of catalyst-free cycloaddition reactions provides a model for environmentally benign synthesis. | rsc.org |

| Use of Benign Templates/Catalysts | Employing non-toxic surfactants or catalysts to direct the structure or facilitate the reaction. | Synthesis of sulphovanadate nanospheres using an organic cationic surfactant as a template under ambient conditions. | researchgate.net |

Structural Elucidation and Advanced Characterization of Tetravanadate 6 Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for investigating the structure and dynamics of vanadium-containing species in solution. wikipedia.org The ⁵¹V nucleus, with a natural abundance of 99.75%, is particularly well-suited for NMR studies, offering high receptivity. wikipedia.org

⁵¹V NMR spectroscopy provides distinct chemical shifts for various vanadate (B1173111) oligomers present in aqueous solutions, allowing for their identification and quantification. The chemical shift is highly sensitive to the coordination environment of the vanadium nucleus, including the number of bridging and terminal oxygen atoms. In aqueous solutions, vanadate exists in equilibrium between several species, such as the monomer (V₁), dimer (V₂), tetramer (V₄), and pentamer (V₅), with their relative concentrations depending on factors like pH, temperature, and total vanadium concentration. dss.go.th

The tetravanadate(6-) species, [V₄O₁₂]⁴⁻, is a cyclic metavanadate and is a dominant species in neutral aqueous solutions of vanadate. researchgate.net Its resonance typically appears in a distinct region of the ⁵¹V NMR spectrum. Studies have reported the chemical shift for the tetravanadate species at approximately -576 ppm, relative to the VOCl₃ standard. dss.go.thudel.edu The precise chemical shift can be influenced by solution conditions and interactions with other molecules. For instance, the presence of humic substances in a vanadate solution leads to a significant decrease in the intensity of the tetramer NMR signal, indicating binding or interaction. dss.go.th

| Vanadate Species | Formula | Typical Chemical Shift (δ/ppm) |

|---|---|---|

| Monovanadate (Orthovanadate) | [HVO₄]²⁻ / [VO₄]³⁻ | -536 to -542 |

| Divanadate (Pyrovanadate) | [V₂O₇]⁴⁻ | -560 to -570 |

| Tetravanadate | [V₄O₁₂]⁴⁻ | -576 |

| Pentavanadate | [V₅O₁₅]⁵⁻ | -581 |

| Decavanadate (B1236424) | [V₁₀O₂₈]⁶⁻ | -422, -502, -519 |

Note: Chemical shifts are relative to VOCl₃ at 0 ppm. Values are approximate and can vary with pH, concentration, and ionic strength. wikipedia.orgdss.go.thresearchgate.netudel.edu

While ⁵¹V NMR is central to identifying the vanadate core, multi-nuclear NMR experiments involving other nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁴N) are indispensable for probing the interactions between the tetravanadate anion and associated ligands or counter-ions. nih.govnih.gov This approach provides a comprehensive picture of the supramolecular assembly in solution.

By observing changes in the chemical shifts, coupling constants, and relaxation rates of ligand nuclei upon interaction with the tetravanadate anion, the specific binding sites and conformational changes can be determined. For example, ¹H and ¹³C NMR can elucidate how organic molecules or biological substrates coordinate to the polyoxovanadate framework. Similarly, observing the NMR signals of counter-ions, such as ²³Na⁺ or ³⁹K⁺, can provide information on ion-pairing and the structure of the solvation shell around the anionic cluster. The combined use of multinuclear magnetic resonance techniques allows for a detailed investigation of reaction equilibria and competitive coordination interactions in solution. nih.govnih.gov

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful method for characterizing the bonding and structure of polyoxometalates like tetravanadate(6-). These techniques probe the vibrational modes of the molecule, which are directly related to the strength, length, and geometry of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For tetravanadate, the FTIR spectrum is dominated by vibrations of the vanadium-oxygen (V-O) bonds. researchgate.net These vibrations are typically observed in the fingerprint region of the spectrum, from approximately 400 to 1000 cm⁻¹. researchgate.net

The key vibrational modes for the [V₄O₁₂]⁴⁻ anion include:

V=O Terminal Stretching: Vibrations from terminal, non-bridging vanadium-oxygen double bonds (vanadyl groups) typically appear at higher frequencies, often in the 900-1000 cm⁻¹ range.

V-O-V Bridging Stretching: Vibrations from the oxygen atoms that bridge two vanadium centers are found at lower frequencies. These can be further divided into symmetric and asymmetric stretching modes, commonly appearing between 600 and 850 cm⁻¹. researchgate.net

Bending Modes: V-O bond bending and deformation modes occur at the lowest frequencies, generally below 500 cm⁻¹.

The presence and positions of these bands in an FTIR spectrum provide direct evidence for the polyoxovanadate structure and can be used to confirm the integrity of the tetrameric ring. researchgate.netrsc.org

Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. techscience.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it highly effective for studying the V-O framework of polyoxovanadates. researchgate.net

For a symmetric, cyclic structure like [V₄O₁₂]⁴⁻, Raman spectroscopy can distinguish between different possible conformations and symmetries. The number and polarization of Raman-active modes are determined by the molecule's point group symmetry. Therefore, a detailed analysis of the Raman spectrum can confirm the proposed molecular structure. researchgate.net The characteristic bands in the Raman spectrum of metavanadates also correspond to V=O terminal stretching and V-O-V bridging vibrations. These bands can be used to identify the presence of the tetravanadate anion in solid-state compounds or in solution. researchgate.net Furthermore, pre-resonance Raman spectroscopy, where the excitation laser frequency approaches an electronic transition of the molecule, can be used to selectively enhance specific vibrational modes, aiding in their definitive assignment and providing insight into the nature of the electronic states. doi.org

| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| V=O Terminal Stretch | FTIR/Raman | 900 - 1000 |

| V-O-V Asymmetric Stretch | FTIR | 700 - 850 |

| V-O-V Symmetric Stretch | Raman | 600 - 750 |

| V-O Bending/Deformation | FTIR/Raman | < 500 |

Note: Ranges are approximate and depend on the specific structure, counter-ion, and physical state of the compound. researchgate.netresearchgate.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within polyoxovanadate clusters like tetravanadate. slideshare.netlibretexts.org The absorption of ultraviolet or visible light corresponds to the excitation of outer electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgshu.ac.uk For tetravanadate(6-), which is composed of V(V) centers with a d⁰ electronic configuration, the primary electronic transitions observed in the UV region are ligand-to-metal charge transfer (LMCT) transitions.

These transitions involve the promotion of an electron from a non-bonding p-orbital of an oxygen ligand (the Highest Occupied Molecular Orbital, HOMO) to an empty d-orbital of the vanadium center (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org The energy required for this transfer corresponds to the absorbed UV radiation. The resulting absorption spectrum typically displays intense bands in the UV region, which are characteristic of the V-O bonding environment within the [V₄O₁₂]⁴⁻ cluster. shu.ac.uklibretexts.org

In studies involving complexes where the tetravanadate anion is coordinated to other metal centers, such as copper(II), UV-Vis spectroscopy is also employed to assess the stability of the resulting compounds in solution over time. nih.govresearchgate.net Changes in the absorption spectrum can indicate ligand scrambling or decomposition of the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mixed-Valence Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying systems with unpaired electrons. ethz.chnih.gov While the standard tetravanadate(6-) anion, [V(V)₄O₁₂]⁴⁻, is diamagnetic and therefore EPR-silent, the technique becomes crucial for characterizing related mixed-valence systems where some vanadium centers are reduced to the paramagnetic V(IV) (d¹) state. ethz.chresearchgate.net

In mixed-valence polyoxovanadates, EPR spectra provide detailed information about the electronic structure and the extent of electron delocalization. researchgate.net For instance, studies on mixed-valence hexanuclear vanadium clusters containing V(IV) and V(V) ions report EPR spectra consisting of a single Lorentzian line, indicating electron transfer between the different valence states. researchgate.net

Key parameters derived from EPR spectra include:

g-values: These are characteristic of the local electronic environment of the paramagnetic center. For a mixed-valent diiron site bridged by a µ-oxo group, nearly axial EPR signals with g-values of 1.97, 1.93, and 1.89 have been observed. researchgate.net

Linewidth (ΔB): The width of the EPR signal can be influenced by factors such as spin-spin interactions and electron transfer rates. researchgate.net Temperature-dependent changes in the linewidth can reveal information about dynamic processes like polaron hopping mechanisms of electron transfer. rsc.org

Hyperfine Structure: When the unpaired electron interacts with the nuclear spin of vanadium (⁵¹V, I = 7/2), a characteristic hyperfine splitting pattern is observed, which can confirm the presence of isolated V⁴⁺ centers. rsc.org The absence of this structure can suggest exchange-narrowing due to interactions between multiple paramagnetic centers. rsc.org

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a material, regardless of its physical state. nih.govnih.govyoutube.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govillinois.edulibretexts.org

XANES: The XANES region, near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom (in this case, vanadium). nih.govillinois.eduuu.nl The energy of the absorption edge shifts to higher values as the oxidation state of the vanadium increases. nih.gov The features in the pre-edge region can be indicative of the local symmetry; for instance, the intensity of pre-edge peaks in V K-edge spectra can be used to distinguish between tetrahedral and octahedral coordination environments.

EXAFS: The EXAFS region consists of oscillations that appear at energies well above the absorption edge. libretexts.orguu.nl These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. libretexts.orgyoutube.com A detailed mathematical analysis of the EXAFS signal provides quantitative information about the local coordination environment of the vanadium atoms, including: libretexts.org

Coordination Number (N): The number of nearest-neighbor atoms.

Interatomic Distances (R): The precise distances between the absorbing vanadium atom and its neighboring oxygen atoms.

Type of Neighboring Atoms: The identity of the atoms in the coordination shells.

For the tetravanadate(6-) anion, EXAFS analysis can precisely determine the V-O bond distances within each {VO₄} tetrahedron, providing structural data even for non-crystalline or solution-phase samples. uu.nlaps.org

Diffraction Techniques for Solid-State Structure Determination

For compounds containing the tetravanadate(6-) anion, SC-XRD studies have unequivocally established its structure. The [V₄O₁₂]⁴⁻ anion is a cyclic species composed of four corner-sharing {VO₄} tetrahedra. nih.govresearchgate.net This arrangement creates an eight-membered ring of alternating vanadium and oxygen atoms ({V₄O₄}) that typically adopts a chair-type conformation. nih.govresearchgate.net The vanadium atoms within the structure are tetrahedrally coordinated by four oxygen atoms.

SC-XRD analysis of various tetravanadate salts and complexes provides precise metric parameters. For example, in a copper(II) complex, the copper ions exhibit a distorted square pyramidal geometry, with an oxygen atom from the tetravanadate anion occupying the apical position. nih.gov

Table 1: Representative Crystallographic Data for a Tetravanadate-Containing Compound Note: Data is illustrative of typical parameters obtained from SC-XRD studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.083 |

| b (Å) | 20.864 |

| c (Å) | 13.506 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| V-O (terminal) (Å) | ~1.62 - 1.65 |

| V-O (bridging) (Å) | ~1.78 - 1.82 |

| O-V-O angle (°) | ~107 - 112 |

| V-O-V angle (°) | ~125 - 130 |

This interactive table is based on representative data and may not reflect a single specific structure.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline (powder) materials. scirp.org Its primary applications in the study of tetravanadate(6-) systems are to confirm the phase identity and assess the bulk purity of a synthesized sample. ncl.ac.ukncl.ac.uk

The PXRD pattern of a crystalline material acts as a unique "fingerprint." By comparing the experimental PXRD pattern of a newly synthesized tetravanadate compound with a pattern simulated from its known single-crystal structure, one can verify that the bulk material consists of the same crystalline phase. ncl.ac.ukresearchgate.net A close match between the peak positions and relative intensities of the experimental and simulated patterns indicates high phase purity. ncl.ac.uk The absence of additional, unaccounted-for peaks suggests that no significant crystalline impurities are present. This verification is crucial to ensure that the properties measured for the bulk sample can be accurately correlated with the structure determined from a single crystal. ncl.ac.uk

Mass Spectrometry for Molecular Identification and Oligomerization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the identification and characterization of molecules. In the context of polyoxovanadates like tetravanadate(6-), soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly valuable.

ESI-MS allows for the transfer of intact, non-volatile ionic species from solution into the gas phase for analysis. This is critical for studying the integrity of the [V₄O₁₂]⁴⁻ cluster in solution and its interactions with other species. For example, ESI-MS has been used to identify stable copper-ligand species that form in solutions initially containing tetravanadate complexes, providing insight into the solution-state behavior and stability of these systems. nih.govresearchgate.net

Furthermore, native mass spectrometry, which is designed to preserve non-covalent interactions, can be employed to study the oligomerization behavior of species in solution. nih.govchemrxiv.org This approach can be used to investigate whether tetravanadate anions aggregate or form higher-order clusters under specific conditions of concentration, pH, or solvent. nih.gov By analyzing the mass spectra at different protein concentrations, for instance, researchers can observe the formation of dimers, trimers, and higher-order oligomers. nih.govdtic.mil This same principle can be applied to study the self-assembly or solution speciation of polyoxometalate systems.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, charged species such as polyoxometalates, including tetravanadates. rsc.org It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, providing direct information about the molecular weight and composition of the species present in solution. rsc.org

Furthermore, the synthesis of materials containing the (nBu₄N)₄[V₄O₁₂] precursor (where nBu₄N⁺ is the tetrabutylammonium (B224687) cation) often involves ESI-MS to verify the composition of the resulting products in solution. sciopen.com The technique's ability to detect intact cluster ions and their adducts makes it an indispensable tool for elucidating the solution-state behavior of tetravanadate systems. researchgate.net

| Compound/Fragment Analyzed | Observed m/z | Technique | Reference |

|---|---|---|---|

| [Cu(dmp)₂]⁺ | 479 | ESI-MS | rsc.org |

Other Mass Spectrometric Techniques

Beyond ESI-MS, other mass spectrometric methods offer complementary information for the structural analysis of polyoxovanadates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that has been applied to the study of polyoxometalates. In MALDI-TOF-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov This method is particularly useful for obtaining the molecular weight of large, non-volatile compounds. For polyoxovanadates, MALDI-TOF-MS has been used to analyze species like decavanadate, providing insights into the cluster's integrity and aggregation state. rsc.org While specific studies on Tetravanadate(6-) using MALDI-TOF are less common, the principles are directly applicable for determining the mass of tetravanadate salts and their aggregates.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was an earlier soft ionization technique used for the analysis of non-volatile and thermally unstable compounds, including polyoxoanions. acs.org In FAB-MS, a high-energy beam of neutral atoms (like argon or xenon) bombards a solution of the analyte in a non-volatile matrix (such as glycerol), causing desorption and ionization. This technique has been successfully used to obtain mass spectra of various polyoxometalates, providing valuable information on their molecular weights. acs.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and mass accuracy, making it a powerful tool for the unambiguous identification of complex species. nih.gov The high resolving power of FT-ICR-MS allows for the differentiation of ions with very similar m/z values and the precise determination of isotopic patterns, which is particularly useful for compounds containing elements with multiple isotopes, like vanadium. This capability is crucial for confirming the elemental composition of novel tetravanadate-based materials. nih.govnih.gov

Thermal Analysis for Structural Transitions and Stability

Thermal analysis techniques are essential for determining the thermal stability, decomposition pathways, and phase transitions of tetravanadate compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org This technique is widely used to study the thermal stability and composition of materials, including polyoxovanadate compounds. researchgate.net The TGA curve provides quantitative information about processes involving mass loss, such as dehydration, desolvation, and decomposition of organic counterions or ligands. nih.gov

For tetravanadate salts containing water of crystallization and organic cations, a typical TGA curve would exhibit distinct weight loss steps:

Initial Weight Loss: Typically occurring at lower temperatures (below ~150 °C), this step corresponds to the loss of physically adsorbed or lattice water molecules.

Decomposition of Organic Components: At higher temperatures, the organic counterions or ligands decompose, leading to a significant weight loss. The temperature range for this decomposition depends on the specific organic species.

Final Residue: The final residue at high temperatures usually corresponds to a stable vanadium oxide, such as V₂O₅.

By analyzing the percentage of weight loss at each step, the composition of the original compound, including the number of water molecules and organic cations per formula unit, can be confirmed. rsc.org

| Temperature Range (°C) | Process | Associated Weight Loss |

|---|---|---|

| 25 - 150 | Loss of hydration water (nH₂O) | Dependent on 'n' |

| 200 - 500 | Decomposition of organic cation | Dependent on cation formula |

| > 500 | Formation of V₂O₅ residue | - |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as phase transitions, melting, crystallization, and decomposition.

For tetravanadate systems, DSC is a valuable tool for identifying structural phase transitions. A study on tetrakis(tert-butylammonium)-cyclo-tetravanadate, [(CH₃)₃CNH₃]₄[V₄O₁₂], revealed a reversible, first-order single-crystal-to-single-crystal thermal phase transition. The DSC thermogram showed distinct endothermic and exothermic peaks corresponding to these transitions upon heating and cooling, indicating changes in the crystal structure. Such studies are crucial for understanding the dynamic structural behavior of these materials at different temperatures.

| Process | Peak Temperature (°C) | Type of Transition | Reference |

|---|---|---|---|

| Heating Cycle | ~100 - 120 | Endothermic (Phase Transition) | |

| Cooling Cycle | ~90 - 110 | Exothermic (Reverse Transition) |

Other Advanced Analytical Methods for Composition and Purity

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method is essential for verifying the empirical formula of newly synthesized tetravanadate complexes, especially those containing organic ligands or counterions.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods. The experimental mass percentages of the elements are then compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. rsc.org

For example, in the synthesis of a copper-glycine complex that did not incorporate the tetravanadate anion but was synthesized as part of a study on tetravanadate systems, [Cu(dmp)(Gly)Cl]·2H₂O, elemental analysis was used to confirm its composition. rsc.org

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 46.05 | 46.22 | rsc.org |

| Hydrogen (H) | 4.83 | 4.57 | rsc.org |

| Nitrogen (N) | 10.07 | 10.08 | rsc.org |

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a well-established analytical technique for determining the elemental composition of a sample. In the context of vanadium-containing compounds like tetravanadate(6-), AAS provides a method for quantifying the total vanadium content. The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. A sample solution is typically introduced into a high-temperature atomizer, such as a flame or a graphite (B72142) furnace, which converts the analyte into ground-state free atoms. A light source, commonly a hollow-cathode lamp containing vanadium, emits radiation at wavelengths characteristic of the element. These free vanadium atoms absorb the radiation, and the amount of light absorbed is proportional to the concentration of the element in the sample.

Flame AAS (FAAS) often utilizes a nitrous oxide-acetylene flame to achieve the high temperatures required to atomize refractory elements like vanadium. nih.gov For enhanced sensitivity, especially for trace and ultratrace concentrations, electrothermal AAS (ETAAS), also known as Graphite Furnace AAS (GFAAS), is employed. nih.gov ETAAS offers lower detection limits due to a more efficient atomization process and a longer residence time for the atomic vapor in the light path.

The sensitivity and accuracy of AAS measurements for vanadium can be influenced by the sample matrix. Chemical interferences can occur, for instance, from the presence of other elements that may form stable compounds with vanadium, hindering its atomization. To mitigate such effects, matrix matching or the addition of releasing agents is often necessary. For example, adding aluminum has been shown to enhance the sensitivity for vanadium determination in ore samples. nih.gov

Table 1: AAS Parameters for Vanadium Analysis

| Parameter | Value/Condition | Source of Data |

|---|---|---|

| Technique | Flame Atomic Absorption Spectrophotometry | Talanta, 1968 nih.gov |

| Flame | Nitrous Oxide-Acetylene | Talanta, 1968 nih.gov |

| Additive | 200 ppm Al³⁺ | Talanta, 1968 nih.gov |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful and widely used technique for the determination of trace to major concentrations of elements in various samples, including those containing tetravanadate(6-). The method relies on the excitation of atoms and ions in a high-temperature plasma source, which then emit light at element-specific wavelengths.

The core of the instrument is the ICP torch, where argon gas is ionized to form a plasma with temperatures reaching up to 10,000 K. When a sample, typically as an aqueous solution, is introduced into the plasma, it is rapidly desolvated, vaporized, and atomized. The intense heat excites the valence electrons of the vanadium atoms to higher energy levels. As these electrons relax to their ground state, they emit photons of light with characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of vanadium in the sample.

ICP-AES offers several advantages for the analysis of vanadium, including high sensitivity, a wide linear dynamic range, and relative freedom from chemical interferences compared to flame AAS. nih.govecn.nl The high temperature of the argon plasma ensures the complete dissociation of most compounds, minimizing matrix effects. nih.gov However, spectral interferences can occur due to the emission from other elements in the sample or from the argon plasma itself. High-resolution optical systems are used to separate the analytical lines from these interfering emissions. rsc.org The choice of an appropriate emission line for vanadium is crucial for accurate quantification.

Table 2: ICP-AES for Vanadium Determination in Beer

| Parameter | Value/Condition | Source of Data |

|---|---|---|

| Technique | ICP-AES with Ultrasonic Nebulization | Journal of Analytical Chemistry, 2001 researchgate.net |

| Spectral Line | 309.311 nm | Journal of Analytical Chemistry, 2001 researchgate.net |

| Analytical Detection Limit | 0.4 µg/L | Journal of Analytical Chemistry, 2001 researchgate.net |

Proton-Induced X-ray Emission (PIXE) Spectroscopy

Proton-Induced X-ray Emission (PIXE) is a highly sensitive, non-destructive analytical technique used for determining the elemental composition of a sample. It is particularly effective for trace element analysis. The technique involves bombarding a sample with a high-energy beam of protons (typically 1-3 MeV) from a particle accelerator. wikipedia.org

When the proton beam interacts with the atoms in the sample, it can dislodge an electron from one of the inner atomic shells (e.g., the K or L shell). This creates a vacancy, which is immediately filled by an electron from a higher energy outer shell. The energy difference between the two shells is released in the form of a characteristic X-ray. Since the energy levels of each element are unique, the energy of the emitted X-ray acts as a "fingerprint," allowing for the identification of the element. The number of characteristic X-rays detected is proportional to the concentration of that element in the sample.

PIXE is a multi-elemental technique, capable of detecting elements from sodium to uranium simultaneously in a single spectrum. pyrometallurgy.co.za Its high sensitivity makes it suitable for analyzing samples where vanadium may be present at low concentrations. iphy.ac.cn One of the significant advantages of PIXE is its non-destructive nature, which is valuable when analyzing unique or precious samples. wikipedia.org The technique can be performed in a vacuum or, using an external beam setup, in the air, which allows for the analysis of large or delicate samples that cannot be placed in a vacuum chamber. aps.org For quantitative analysis, the measured X-ray yields are compared against those from standard reference materials with known elemental concentrations. iphy.ac.cnaps.org

Table 3: PIXE Analysis Characteristics

| Feature | Description | Source of Data |

|---|---|---|

| Principle | Bombardment with a proton beam induces the emission of element-specific characteristic X-rays. | Wikipedia wikipedia.org |

| Detectable Elements | Multi-elemental capability, typically from Sodium (Na) to Uranium (U). | Jordi Labs pyrometallurgy.co.za |

| Sensitivity | High sensitivity, with detection limits in the parts-per-million (ppm) range. | Standardization of proton-induced x-ray emission technique iphy.ac.cn |

| Nature of Analysis | Primarily non-destructive. | Wikipedia wikipedia.org |

Structural Motifs and Architectures of Tetravanadate(6-)

Molecular Geometry of the Cyclic Tetravanadate [V₄O₁₂]⁴⁻ Anion

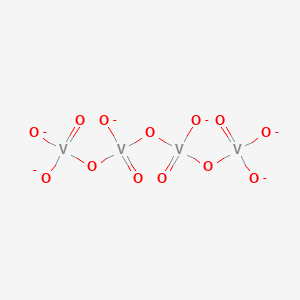

The tetravanadate anion, [V₄O₁₂]⁴⁻, is a polyoxovanadate that features a distinct cyclic structure. Crystallographic studies have revealed that this anion is composed of four tetrahedral {VO₄} units. nih.gov These tetrahedra are linked together by sharing vertices, specifically by bridging oxygen atoms, to form a ring.

The bond distances and angles within the tetravanadate anion have been characterized in various crystal structures. While specific values can vary slightly depending on the counter-ions and the crystal packing environment, they generally fall within expected ranges for polyoxovanadates. The V-O bonds involving terminal oxygen atoms are typically shorter and stronger than the V-O bonds with bridging oxygen atoms. This difference is a common feature in polyoxometalate chemistry. Analysis of crystallographic data confirms that the geometry of the [V₄O₁₂]⁴⁻ anion in different compounds is generally consistent. nih.govugr.es

Table 4: Selected Bond Distances in a Copper-Functionalized Tetravanadate Complex

| Bond | Distance (Å) | Source of Data |

|---|---|---|

| Cu1A–O2 (apical) | 2.267(4) | PubMed Central nih.gov |

| Cu1B–O8 (apical) | 2.269(4) | PubMed Central nih.gov |

| Cu-N/O (basal plane) | 1.926(15) – 2.010(5) | PubMed Central nih.govugr.es |

Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

Hydrogen bonding is a particularly significant interaction. mdpi.com In hydrated crystalline solids, water molecules often form extensive hydrogen-bonding networks, linking the tetravanadate anions to adjacent cations or other water molecules. researchgate.net The terminal and bridging oxygen atoms of the [V₄O₁₂]⁴⁻ anion are effective hydrogen bond acceptors. They can interact with hydrogen bond donors such as the hydrogen atoms of water molecules, ammonium (B1175870) cations, or protonated organic molecules present in the structure. researchgate.net These interactions help to neutralize the high negative charge of the anion and integrate it into a stable crystal packing.

Beyond classical hydrogen bonds, other non-covalent interactions contribute to the structural assembly. nih.gov These can include ion-dipole interactions, where charged species interact with polar molecules, and weaker van der Waals forces. nih.gov In complexes where the tetravanadate anion is paired with large organic cations or metal complexes, C-H···O interactions and even π-stacking or anion-π interactions can occur, further directing the supramolecular architecture. nih.gov The collective effect of these varied and numerous weak interactions is the formation of a well-defined and stable crystalline solid. nih.gov

Table 5: Examples of Intermolecular Interaction Distances in Vanadate-Containing Structures

| Interaction Type | Donor-Acceptor | Distance (Å) | Source of Data |

|---|---|---|---|

| Intermolecular Contact | Cu1A···O2B (from adjacent COO⁻) | 3.080 | PubMed Central nih.gov |

| Intermolecular Contact | Cu1B···O2A (from adjacent COO⁻) | 3.175 | PubMed Central nih.gov |

Polymeric and Supramolecular Frameworks Containing Tetravanadate(6-) Units

The [V₄O₁₂]⁴⁻ anion can act as a versatile building block, or tecton, in the construction of higher-order structures such as coordination polymers and supramolecular frameworks. libretexts.org Its defined size, shape, and multiple oxygen donor sites allow it to connect with metal centers or other molecular units to form extended one-, two-, or three-dimensional networks.

In some structures, the tetravanadate anion functions as a multidentate ligand, directly coordinating to metal ions. For example, it can act as a bridge between two or more metal complexes, where the oxygen atoms of the vanadate coordinate to the metal centers. nih.gov This bridging can lead to the formation of infinite chains or layers, resulting in a coordination polymer. The specific connectivity and dimensionality of the resulting framework depend on the coordination preferences of the metal ion and the stoichiometry of the components. acs.orgsemanticscholar.org

In other cases, the [V₄O₁₂]⁴⁻ anion participates in the formation of supramolecular frameworks primarily through non-covalent interactions. nih.goviupac.org It can act as a counterion, balancing the charge of a cationic metal complex or an organic cation. nih.gov In these systems, the tetravanadate's role is to occupy specific positions within the crystal lattice, directing the assembly of the cationic components through hydrogen bonding and electrostatic forces. This templating effect can lead to the formation of porous materials or intricate interpenetrating networks. nih.gov The ability of the tetravanadate unit to serve as either a direct linker in polymeric structures or a structure-directing component in supramolecular assemblies highlights its importance in the field of crystal engineering. libretexts.org

Based on a comprehensive review of the available scientific literature, there is insufficient information to generate a detailed article on the coordination environments of a chemical compound specifically identified as "Tetravanadate(6-)".

Extensive searches for this particular ion, including potential formulas such as [V₄O₁₃]⁶⁻ or protonated variants, did not yield specific research findings, structural data, or detailed characterizations. The scientific literature on polyoxovanadates extensively details other related species, but does not provide the necessary data to fulfill the request for "Tetravanadate(6-)" with the required scientific accuracy and depth.

The most closely related and well-characterized tetranuclear vanadium oxide cluster is the cyclic tetravanadate anion, [V₄O₁₂]⁴⁻. This ion is formed from four corner-sharing {VO₄} tetrahedra and its coordination chemistry is well-documented. mdpi.comugr.esrsc.org However, this compound has a different charge and atomic composition from the requested "Tetravanadate(6-)". Similarly, the decavanadate anion, [V₁₀O₂₈]⁶⁻, is a well-known polyoxovanadate with a 6- charge, but it does not fit the "tetravanadate" nuclearity specified in the subject. researchgate.netnih.gov

Due to the lack of specific data on the existence and structure of "Tetravanadate(6-)" complexes, it is not possible to provide a scientifically accurate description of its coordination environments, create data tables of its bond lengths and angles, or discuss detailed research findings as instructed. Proceeding without such data would lead to speculation and violate the core requirement for factual accuracy. Therefore, the section on "3.6.4. Coordination Environments within Tetravanadate(6-) Complexes" cannot be written at this time.

Solution Chemistry and Speciation Dynamics of Tetravanadate 6

Aqueous Equilibria of Vanadium(V) Species

The aqueous behavior of Vanadium(V) is dominated by a series of condensation and protonation reactions. researchgate.net These equilibria govern the distribution of various oxovanadates, ranging from simple monomers to large decavanadate (B1236424) clusters. researchgate.net

The speciation of vanadate (B1173111) in aqueous solution is profoundly influenced by pH. researchgate.netnih.gov At alkaline pH values (typically above 13), the simple monomeric orthovanadate ion, [VO₄]³⁻, is the predominant species. recercat.catrsc.org As the pH is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polyoxovanadates.

In the pH range of approximately 8 to 10, the decavanadate ion ([V₁₀O₂₈]⁶⁻) can convert to lower-order species, including the tetrameric vanadate [V₄O₁₃]⁶⁻. rsc.org Further changes in pH lead to the formation of other species. For instance, between pH 6 and 8, decavanadate may decompose to form metavanadates like the cyclic tetravanadate [V₄O₁₂]⁴⁻ and pentavanadate [V₅O₁₅]⁵⁻. recercat.catrsc.org In strongly acidic conditions (pH < 2), the cationic dioxovanadium(V) ion, [VO₂]⁺, becomes the dominant species. researchgate.netchemguide.co.uk

The following table summarizes the pH-dependent formation of key vanadate species:

| pH Range | Predominant Vanadium(V) Species | Formula |

|---|

The total concentration of vanadium in solution is a critical factor that, along with pH, dictates the distribution of vanadium oxo-clusters. recercat.cat Generally, higher vanadium concentrations favor the formation of more polymerized species. recercat.cat

For example, at a given pH, an increase in the total vanadium concentration will shift the equilibrium towards species with a higher nuclearity. At a total vanadium concentration of 0.5 M and a pH around 10, larger vanadate ions such as trivanadate (B10776886) ([V₃O₁₀]⁵⁻) and tetravanadate ([V₄O₁₃]⁶⁻) become more prevalent, constituting a significant fraction of the total vanadium. researchgate.net In contrast, at lower concentrations (e.g., 0.1 M), the formation of these larger clusters is less favored, and smaller species like HVO₄²⁻ and V₂O₇⁴⁻ are more dominant. researchgate.net This concentration effect is a key principle in controlling the synthesis and isolation of specific polyoxovanadate clusters. rsc.org

The concepts of thermodynamic and kinetic stability are crucial for understanding the behavior of polyoxovanadates in solution. masterorganicchemistry.comgcnayanangal.comslideshare.net Thermodynamic stability refers to the relative energy of a species at equilibrium, while kinetic stability relates to the rate at which a species undergoes transformation. masterorganicchemistry.comgcnayanangal.com

Protonation equilibria are a fundamental aspect of vanadate chemistry, with most polyoxovanadates capable of undergoing one or more protonation steps. researchgate.netresearchgate.net These equilibria are, like other speciation events, highly pH-dependent.

The general trend is that lower pH favors more protonated species. recercat.cat For example, the decavanadate ion can exist in various protonated forms, such as [HV₁₀O₂₈]⁵⁻ and [H₂V₁₀O₂₈]⁴⁻. rsc.org Similarly, the divanadate ion exists as [V₂O₇]⁴⁻ and its protonated form [HV₂O₇]³⁻. rsc.org While the specific protonation constants for Tetravanadate(6-) ([V₄O₁₃]⁶⁻) are determined through detailed speciation analysis, it is known to be a more alkaline species than the cyclic tetramer [V₄O₁₂]⁴⁻. recercat.cat It is part of a complex series of equilibria involving other protonated and condensed species. For instance, at pH 10 and a total vanadium concentration of 0.5 M, [V₄O₁₃]⁶⁻ coexists with species like [HV₂O₇]³⁻ and [V₃O₁₀]⁵⁻. researchgate.net

Methodologies for Speciation Analysis in Solution

The elucidation of the complex equilibria in vanadate solutions requires a combination of analytical techniques. The combination of potentiometric and ⁵¹V NMR studies has been particularly powerful in determining the composition and formation constants of the various species present. researchgate.net

Potentiometric titration is a cornerstone technique for investigating the pH-dependent speciation of vanadates. researchgate.netdiva-portal.org This method involves monitoring the potential of an electrode (typically a glass electrode sensitive to H⁺ concentration) as a function of the volume of a titrant (an acid or a base) added to the vanadate solution. researchgate.net

By analyzing the resulting titration curves, researchers can deduce the stoichiometry of the various protonation and condensation reactions occurring in the solution. researchgate.net The data from these titrations are often processed using computer programs that can model complex equilibria and calculate the formation constants for the different vanadate species, including various tetranuclear species. rsc.org Potentiometric studies have been instrumental in building the speciation models that describe the distribution of mono- and polyoxovanadates as a function of pH and concentration. researchgate.netpsu.edu

In-Situ Spectroscopic Monitoring (e.g., 51V NMR, UV-Vis)

The study of vanadate species in solution is heavily reliant on in-situ spectroscopic techniques that can monitor the dynamic equilibria between different oligomers. Among these, 51V Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are paramount for identifying and quantifying the species present, including the cyclic tetravanadate ion ([V₄O₁₂]⁴⁻).

51V Nuclear Magnetic Resonance (NMR) Spectroscopy

51V NMR is a powerful and direct method for probing the chemical environment of the vanadium nucleus. Different vanadate species in solution give rise to distinct resonance signals, allowing for their unambiguous identification. The chemical shift of a particular vanadate species is sensitive to its structure, protonation state, and the surrounding medium.

Research has shown that in concentrated solutions ([V] > 0.1 M) within a pH range of 9-10, several V(V) species coexist. rsc.org These include the monomer ([HVO₄]²⁻), the dimer ([HV₂O₇]³⁻), and higher-nuclearity oxoanions like tetravanadate and pentavanadate. rsc.org The cyclic tetravanadate ion, [V₄O₁₂]⁴⁻, is consistently identified by 51V NMR signals in the chemical shift range of -574 to -578 ppm. rsc.orglinkgroup.hu For instance, in a solution prepared with equimolar amounts of NH₃ and NH₄VO₃ at pH 9.4, a signal at -576 ppm is assigned to the tetravanadate ion. rsc.org The relative concentrations of these species can be determined by integrating the corresponding NMR signals. As the total vanadate concentration increases, the equilibrium shifts towards the formation of polyvanadates like the divanadate and tetravanadate, with the latter becoming the dominant species at concentrations around 10 mM. linkgroup.hu

| Vanadate Species | Typical 51V NMR Chemical Shift (ppm) | Reference |

| Monovanadate ([HVO₄]²⁻) | -539 | rsc.org |

| Divanadate ([HV₂O₇]³⁻) | -565 | rsc.org |

| Tetravanadate ([V₄O₁₂]⁴⁻) | -574 to -578 | rsc.orglinkgroup.hu |

| Pentavanadate ([V₅O₁₅]⁵⁻) | ~ -584 | rsc.org |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides complementary information on the vanadate species present in solution. The electronic transitions within the V-O bonds of different vanadate structures result in characteristic absorption bands. While individual spectra of the various oligomers often overlap, making deconvolution challenging, UV-Vis is particularly useful for monitoring changes in speciation over time or as a function of changing conditions like pH or concentration. nih.gov It is also used to study the structure of surface VOx species on catalyst supports, where monovanadates and polyvanadates (including tetravanadates) can be distinguished under different conditions. nih.govberkeley.eduresearchgate.net The technique allows for following the dynamics of catalyst reduction and oxidation, providing insights into the behavior of polyvanadate monolayers. berkeley.edu

Chromatographic Separation Techniques (e.g., HPLC) for Speciation Profiling

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of different vanadium species in complex mixtures. zu.ac.aeresearchgate.net By coupling HPLC with sensitive detection methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), researchers can achieve detailed speciation profiling of vanadates. ajol.infospeciation.net

The separation of anionic vanadate species, including monomeric vanadate, divanadate, and tetravanadate, is typically accomplished using anion-exchange chromatography. ajol.infospeciation.net The choice of eluent is critical for successful separation. For example, a method using a low-concentration eluent of 10 mmol L⁻¹ EDTA and 14 mmol L⁻¹ sodium carbonate has been successfully applied to separate V(IV) and V(V) species. ajol.info Another approach for the analysis of the vanadium complex amavadin utilized an anion-exchange column with an aqueous mobile phase containing ammonium (B1175870) citrate (B86180) and EDTA. speciation.net The addition of a chelating agent like EDTA to the mobile phase can help to complex smaller, more labile vanadium species, preventing their interconversion during the chromatographic run and improving the resolution of more stable polyvanadates. speciation.netresearchgate.net Reversed-phase (RP) HPLC has also been frequently used for the measurement and separation of selected vanadium compounds. zu.ac.aeresearchgate.net

The effectiveness of HPLC in vanadium speciation depends on several factors, including the column type, mobile phase composition (including pH and chelating agents), and the detector used. zu.ac.aeresearchgate.net These methods allow for the quantitative analysis of individual vanadate oligomers in various aqueous samples.

Factors Governing Tetravanadate(6-) Speciation

The equilibrium distribution of vanadate species in solution, known as speciation, is highly sensitive to several factors. The formation and stability of the tetravanadate(6-) ion are dictated by the solution's ionic strength, the composition of any buffer systems present, and interactions with other co-existing ions and ligands.

Influence of Ionic Strength on Speciation and Stability

Ionic strength is a key parameter that influences the activity of ions in solution and, consequently, the position of chemical equilibria. In vanadate solutions, increasing ionic strength can affect both the protonation constants of the various species and the stability constants of the oligomers. acs.orgnih.gov

Studies have shown that changes in ionic strength can shift the equilibrium between vanadate species. nih.govuc.pt For instance, in a study of vanadate and 2-mercaptoethanol, an increase in ionic strength (through the addition of KCl) led to an increase in the 51V NMR signal intensities for tetravanadate (V₄) and pentavanadate (V₅), while the signals for the monomer (V₁) and dimer (V₂) decreased. nih.gov This indicates that higher ionic strength can favor the formation of higher oligomeric species like tetravanadate. The stability constants of vanadate complexes with ligands are also dependent on ionic strength, which must be carefully controlled and reported in speciation studies. acs.orguc.pt

Effects of Buffer Composition and Co-existing Ions

The choice of buffer is critical in studies of vanadate speciation, as buffer components can themselves interact with vanadate ions, altering the speciation. uc.ptudel.edu Buffers are essential for controlling pH, which is a dominant factor in vanadate chemistry, but non-inert buffer components can compete with vanadate self-condensation reactions or form complexes. solubilityofthings.comlibretexts.orgpromega.ro For example, a 51V NMR signal at -490 ppm has been attributed to a vanadium(V)-bicine complex, demonstrating direct interaction with the buffer agent. udel.edu Similarly, phosphate (B84403), often used in biological buffers, can form phosphovanadate complexes, further complicating the speciation. nih.govresearchgate.net

| Factor | Effect on Tetravanadate(6-) Speciation | Reference |

| Ionic Strength | Higher ionic strength can favor the formation of higher oligomers, including tetravanadate. | nih.gov |

| Buffer Composition | Buffer components (e.g., bicine, phosphate) can directly interact with vanadate, forming complexes and altering the natural speciation. | nih.govudel.edu |

| Co-existing Ions | Competing anions (e.g., phosphate, molybdate) can reduce the concentration of free vanadate, impacting tetravanadate formation. | researchgate.net |

Ligand Interactions and Their Impact on Vanadate Speciation

The interaction of vanadates with various organic and inorganic ligands profoundly impacts their speciation. Ligands can form stable complexes with vanadium, shifting the equilibria away from the formation of polyoxovanadates like tetravanadate. researchgate.netresearchgate.net The nature of the ligand and its concentration, along with the pH and metal-to-ligand ratio, determine the specific complexes that are formed. uc.pt

For example, the interaction of vanadate with the ligand 1,2-dimethyl-3-hydroxy-4-pyridinone (Hdmpp) leads to the formation of V(V)/dmpp and V(V)/(dmpp)₂ complexes, the presence of which depends on the metal-to-ligand ratio. uc.pt Similarly, α-amino acids and aromatic ligands have been used to functionalize the tetravanadate anion itself, creating bimetallic materials where the [V₄O₁₂]⁴⁻ acts as a bridging ligand. researchgate.net These studies show that even when tetravanadate is present, its chemical behavior can be modified through coordination with other complexing agents. The presence of biogenic ligands such as lactate, citrate, and various amino acids can lead to the formation of a wide array of coordination complexes, which is a central aspect of vanadium's biological chemistry. researchgate.net Understanding these ligand interactions is crucial for predicting the fate and form of vanadium, including tetravanadate, in complex chemical and biological systems.

Coordination Chemistry of Tetravanadate 6

Tetravanadate(6-) as a Ligand in Coordination Complexes

The [V₄O₁₂]⁶⁻ anion, composed of four corner-sharing {VO₄} tetrahedra arranged in a cyclic motif, can act as a multidentate ligand. Its oxygen-rich surface provides multiple coordination sites, allowing it to bind to metal ions in various ways, leading to the formation of discrete clusters and extended polymeric structures.

A key feature of tetravanadate(6-) in coordination chemistry is its ability to act as a bridging ligand, connecting two or more metal centers to form heterometallic assemblies. This functionality is crucial in the construction of multidimensional coordination polymers and clusters with interesting magnetic and catalytic properties. The tetravanadate anion can bridge metal units, facilitating communication and interaction between them.

An example of this bridging behavior is seen in complexes where paramagnetic units are linked by the [V₄O₁₂]⁴⁻ ion. For instance, the heterometallic molecule [Cu(dmbp)(Gly)]₂[V₄O₁₂] is formed by the linkage of the tetravanadate ion with paramagnetic [Cu(dmbp)(Gly)]⁺ units. rsc.org In this structure, the polyoxovanadate, which consists of four vertex-sharing tetrahedral {VO₄} units, creates a cyclic structure with a chair-type conformation. rsc.org

Tetravanadate(6-) readily coordinates to a range of first-row transition metal ions, leading to the formation of novel heteropolyoxovanadates. The coordination is typically achieved through the oxygen atoms of the vanadate (B1173111) core, which act as Lewis basic sites.

Copper(II): The coordination of tetravanadate(6-) with copper(II) ions has been demonstrated in mixed-ligand complexes. In compounds such as [Cu(dmb)(Gly)(OH₂)]₂[Cu(dmb)(Gly)]₂[V₄O₁₂]·9H₂O and [Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O, the [V₄O₁₂]⁴⁻ anion is functionalized with mixed copper(II) units containing α-amino acids and phenanthroline-derived ligands. nih.gov In these structures, an oxygen atom from the tetravanadate occupies the apical position of the square pyramidal geometry around the Cu(II) centers. nih.gov